5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing multiple nitrogen atoms and sulfur within the ring structure. The compound is officially designated as 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine, reflecting the positioning of substituents on the central thiadiazole ring. The molecular architecture consists of a planar 1,3,4-thiadiazole core featuring two nitrogen atoms at positions 1 and 4, with sulfur at position 3, forming a five-membered aromatic heterocycle. The numbering system begins with sulfur as position 1, followed by sequential numbering of the remaining ring atoms.
The substitution pattern reveals critical structural features that define the compound's properties and reactivity. At position 2 of the thiadiazole ring, an amino group (-NH₂) provides hydrogen bonding capabilities and contributes to the compound's basicity. The 5-position bears a 4-methylpiperazin-1-yl group, which consists of a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, with a methyl substituent on the nitrogen at position 4. This substitution creates a molecular framework with multiple nitrogen centers, resulting in a highly polar and potentially bioactive structure.
The molecular geometry exhibits specific spatial arrangements that influence intermolecular interactions and biological activity. The piperazine ring typically adopts a chair conformation, similar to cyclohexane, which minimizes steric interactions and provides optimal spatial orientation for the methyl group. The connection between the piperazine and thiadiazole rings occurs through a nitrogen-carbon bond, creating a flexible linkage that allows conformational adjustments while maintaining overall structural integrity.
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5S/c1-11-2-4-12(5-3-11)7-10-9-6(8)13-7/h2-5H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHRWRZTPNBBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224607 | |
| Record name | 5-(4-Methyl-1-piperazinyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71125-50-3 | |
| Record name | 5-(4-Methyl-1-piperazinyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71125-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methyl-1-piperazinyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Biological Activity
5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : C7H13N5S
- Molecular Weight : 199.28 g/mol
- CAS Number : 71125-50-3
- Chemical Structure :
Antimicrobial Properties
Research indicates that derivatives of the 1,3,4-thiadiazole moiety, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of thiadiazole derivatives against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |
| Escherichia coli | Moderate | Streptomycin |
| Pseudomonas aeruginosa | Significant | Fluconazole |
The compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds containing the thiadiazole scaffold. In vitro tests revealed that derivatives of this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer):
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 4e | MCF-7 | 12.5 | High |
| Compound 4i | HepG2 | 25.21 | Moderate |
The mechanism of action involves inducing cell cycle arrest and increasing the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .
Additional Pharmacological Activities
Thiadiazole derivatives are associated with various other biological activities:
- Antiviral : Some compounds have shown efficacy against viral infections.
- Analgesic and Anti-inflammatory : The compound may exhibit pain-relieving and anti-inflammatory properties.
- Anticonvulsant : It has potential use in treating seizure disorders .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives for their biological activities. The study concluded that modifications at the piperazine moiety significantly impacted the biological efficacy of the compounds. For example, replacing the methyl group in the piperazine with an ethyl group resulted in enhanced activity against cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are heavily influenced by substituents at positions 5 and 2. Below is a comparative analysis of key analogs:
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Mechanism and Reaction Design
The one-pot synthesis of 1,3,4-thiadiazole derivatives via cyclocondensation of thiosemicarbazide and carboxylic acids is well-established. For 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine, the carboxylic acid reactant must incorporate the 4-methylpiperazine moiety. Polyphosphate ester (PPE) or polyphosphoric acid (PPA) catalyzes the acylation of thiosemicarbazide, followed by cyclodehydration to form the thiadiazole ring.
Reaction Pathway :
- Salt Formation : Thiosemicarbazide reacts with 4-methylpiperazine-1-carboxylic acid to form a thiosemicarbazide-carboxylate salt.
- Acylation : PPE facilitates dehydration, yielding an acylated intermediate.
- Cyclodehydration : Intramolecular cyclization forms the thiadiazole core, with the piperazine group at position 5.
Optimization and Challenges
Key parameters include PPE concentration (≥20 g per 5 mmol carboxylic acid), solvent choice (chloroform for homogeneity), and temperature control (<85°C to prevent side reactions). However, the limited availability of 4-methylpiperazine-1-carboxylic acid necessitates custom synthesis, complicating scalability. Alternative acids, such as 4-methylpiperazine acetic acid, have been theorized but require validation.
Table 1: Cyclocondensation Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| PPE Quantity | 20 g/5 mmol acid | 78–85% |
| Temperature | 80–85°C | Prevents degradation |
| Solvent | Chloroform | Homogeneous mixing |
Nucleophilic Substitution on 5-Chloro-1,3,4-Thiadiazol-2-Amine
Synthesis of 5-Chloro Intermediate
5-Chloro-1,3,4-thiadiazol-2-amine is synthesized via cyclocondensation of thiosemicarbazide with chloroacetic acid in PPA/H2SO4 (15–35% H2SO4, 65–85% PPA). The exothermic reaction proceeds at 100–105°C for 3 hours, yielding 93% pure product after neutralization and extraction.
Equation :
$$
\text{ClCH}2\text{COOH} + \text{Thiosemicarbazide} \xrightarrow{\text{PPA/H}2\text{SO}4} \text{5-Chloro-1,3,4-thiadiazol-2-amine} + \text{H}2\text{O}
$$
Piperazine Incorporation
The chlorine atom at position 5 undergoes nucleophilic substitution with 4-methylpiperazine under basic conditions. In dimethylformamide (DMF) with potassium carbonate, the reaction achieves 70–75% yield at 110°C over 12 hours.
Mechanistic Insight :
The electron-deficient thiadiazole ring activates the chlorine for displacement. Piperazine’s nucleophilic nitrogen attacks the C5 position, facilitated by K2CO3-mediated deprotonation.
Table 2: Substitution Reaction Parameters
| Condition | Value | Outcome |
|---|---|---|
| Solvent | DMF | High solubility |
| Base | K2CO3 (2 eq) | 70–75% yield |
| Temperature | 110°C | Completes in 12h |
Alternative Post-Functionalization Strategies
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 5-bromo-1,3,4-thiadiazol-2-amine with 4-methylpiperazine offers a modern alternative. Using Pd(OAc)2 and Xantphos, the reaction proceeds at 100°C in toluene, achieving 65% yield. While costlier, this method avoids harsh acids and enables late-stage diversification.
Reductive Amination
A two-step sequence involving:
- Nitration of 5-amino-1,3,4-thiadiazol-2-amine to introduce a nitro group.
- Reduction and coupling with 4-methylpiperazine using NaBH4.
Yields remain moderate (50–60%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Cyclocondensation | 78–85% | High | Moderate |
| Nucleophilic Sub | 70–75% | Low | High |
| Buchwald-Hartwig | 65% | Very High | Low |
The nucleophilic substitution route is favored for industrial applications due to readily available starting materials and straightforward purification. Cyclocondensation suffers from intermediate scarcity, while catalytic methods are limited by catalyst costs.
Experimental Validation and Spectroscopic Data
Characterization of this compound
- IR (ATR) : 3282 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O absent, confirming cyclization).
- 1H NMR (DMSO-d6) : δ 2.60 (s, 3H, piperazine CH3), 3.29 (s, 2H, piperazine CH2).
- Mass Spec : m/z 214.1 [M+H]+.
Applications and Derivative Synthesis
The compound serves as a precursor for antimicrobial and antiviral agents. Functionalization at the exocyclic amine (e.g., acylation, sulfonylation) generates derivatives with enhanced bioactivity.
Q & A
Q. Advanced
- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular packing and hydrogen-bonding networks (e.g., N–H···N interactions forming 2D supramolecular sheets) .
- Variable-temperature XRD : Detects phase transitions or solvent inclusion effects.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) contributing to polymorphism .
Ensure crystals are grown via slow evaporation (acetone/ethanol) and refine data with restraints for disordered atoms .
How can researchers address low yields in the final purification stage?
Q. Basic
- Recrystallization optimization : Use mixed solvents (e.g., DMSO/water in a 2:1 ratio) to improve crystal quality .
- Chromatography : Employ flash column chromatography (silica gel, ethyl acetate/hexane) for intermediates with polar functional groups .
- pH control : Adjust to pH 8–9 during precipitation to minimize co-precipitation of unreacted starting materials .
What computational methods predict the pharmacokinetic properties of this compound?
Q. Advanced
- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
- Molecular docking : Simulate binding to target proteins (e.g., fungal CYP51) using AutoDock Vina to prioritize analogs with higher binding affinity .
- MD simulations : Assess conformational stability in aqueous environments over 100-ns trajectories (GROMACS) .
How do substituents on the piperazine ring influence the compound’s reactivity and bioactivity?
Q. Advanced
- Electron-donating groups (e.g., -CH₃) : Enhance nucleophilicity at the piperazine nitrogen, improving reactivity in alkylation or acylation reactions .
- Steric effects : Bulky substituents reduce enzymatic degradation, prolonging in vivo half-life .
- Bioactivity modulation : Methyl groups increase lipophilicity, enhancing membrane permeability in antifungal assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
